molecular formula C14H26O2Si B12597774 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- CAS No. 645389-89-5

2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)-

Cat. No.: B12597774
CAS No.: 645389-89-5
M. Wt: 254.44 g/mol
InChI Key: NJVXKMSYMSYSCQ-CQSZACIVSA-N
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Description

2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- is a specialized organic compound with a unique structure that includes a cyclopentenone ring and a tris(1-methylethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- can be achieved through several methods. One common approach involves the use of cyclopentenone as a starting material. The tris(1-methylethyl)silyl group can be introduced through a silylation reaction using appropriate silylating agents under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale silylation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyclopentenone ring to cyclopentanol derivatives.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentenone ring can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tris(1-methylethyl)silyl group in 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- imparts unique steric and electronic properties, enhancing its reactivity and stability in certain reactions. This makes it a valuable compound in synthetic chemistry and material science.

Properties

CAS No.

645389-89-5

Molecular Formula

C14H26O2Si

Molecular Weight

254.44 g/mol

IUPAC Name

(4S)-4-tri(propan-2-yl)silyloxycyclopent-2-en-1-one

InChI

InChI=1S/C14H26O2Si/c1-10(2)17(11(3)4,12(5)6)16-14-8-7-13(15)9-14/h7-8,10-12,14H,9H2,1-6H3/t14-/m1/s1

InChI Key

NJVXKMSYMSYSCQ-CQSZACIVSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@H]1CC(=O)C=C1

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CC(=O)C=C1

Origin of Product

United States

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